Continentalic acid

Description

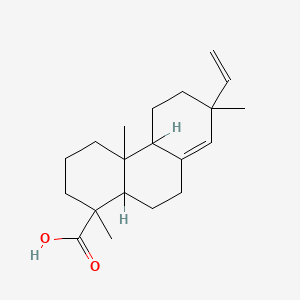

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861776 | |

| Record name | Pimara-8(14),15-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Continentalic Acid: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continentalic acid, a pimarane-type diterpene isolated from the medicinal plant Aralia continentalis, has emerged as a promising natural compound with selective cytotoxic effects against various cancer cells. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its pro-apoptotic activities. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows involved.

Core Mechanism of Action: Induction of Apoptosis

Current research indicates that the primary anticancer mechanism of this compound is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. This has been demonstrated in B-cell lymphoma and hepatocellular carcinoma (HepG2) cell lines[1][2].

Modulation of Bcl-2 Family Proteins

This compound disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to repress the expression of pro-survival members, notably Mcl-1 and Bcl-xL in B-cell lymphoma cells and Bcl-2 in HepG2 cells[2][3][4]. This repression is critical as it alleviates the inhibition of pro-apoptotic Bcl-2 family members like Bax and Bak.

Mitochondrial Dysfunction

The downregulation of anti-apoptotic Bcl-2 proteins by this compound leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane. This results in the dissipation of the mitochondrial membrane potential (MMP) and the formation of pores, leading to increased mitochondrial outer membrane permeabilization (MOMP)[3][5].

Caspase Activation Cascade

The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7[5]. In HepG2 cells, this compound treatment leads to the activation of caspase-3[2]. This effector caspase activation is a point of no return in the apoptotic process.

Execution of Apoptosis

Activated effector caspases are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies[2].

Signaling Pathway Diagram

Caption: Intrinsic apoptotic pathway induced by this compound.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Ly1 | B-cell Lymphoma | 121.9 | MTS | [5] |

| U2932 | B-cell Lymphoma | 130.5 | MTS | [5] |

| Ramos | B-cell Lymphoma | 139.8 | MTS | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified | MTT | [1][2] |

Table 2: Growth Inhibition of Cancer Cell Lines by this compound and Aralia cachemirica Extract

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Growth Inhibition (%) | Assay | Reference |

| A-549 | Lung Carcinoma | This compound | 100 | 45 | SRB | [6] |

| DU-145 | Prostate Carcinoma | This compound | 100 | 20 | SRB | [6] |

| THP-1 | Leukemia | This compound | 100 | 15 | SRB | [6] |

| IMR-32 | Neuroblastoma | This compound | 100 | 28 | SRB | [6] |

| MCF-7 | Breast Carcinoma | This compound | 100 | 38 | SRB | [6] |

| A-549 | Lung Carcinoma | A. cachemirica Extract | 100 µg/ml | 79 | SRB | [6] |

| THP-1 | Leukemia | A. cachemirica Extract | 100 µg/ml | 92 | SRB | [6] |

| MCF-7 | Breast Carcinoma | A. cachemirica Extract | 100 µg/ml | 94 | SRB | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptotic proteins in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound.

Areas for Future Research

While the pro-apoptotic mechanism of this compound is partially elucidated, several areas require further investigation to fully understand its therapeutic potential.

-

Broader Cancer Cell Line Screening: Comprehensive screening against a wider panel of cancer cell lines is needed to identify other cancer types that are sensitive to this compound.

-

Elucidation of Upstream Signaling: The precise upstream molecular targets of this compound that initiate the apoptotic cascade are currently unknown.

-

Investigation of Other Signaling Pathways: The effects of this compound on other key cancer-related signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, have not been reported. An ethanol extract of Aralia continentalis has been shown to block the NF-κB pathway in the context of inflammation, but this has not been directly attributed to this compound in cancer cells[7].

-

Cell Cycle Analysis: The impact of this compound on cell cycle progression in cancer cells is an important area for future studies.

-

Anti-Metastatic Potential: The ability of this compound to inhibit cancer cell migration, invasion, and metastasis has not yet been investigated.

-

In Vivo Efficacy: Further in vivo studies in various cancer models are necessary to validate the preclinical anticancer efficacy and safety of this compound.

Conclusion

This compound demonstrates significant anticancer activity, primarily by inducing apoptosis through the intrinsic mitochondrial pathway. Its ability to downregulate key pro-survival Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation, marks it as a compelling candidate for further preclinical and clinical development. The data presented in this guide underscore the selective cytotoxicity of this compound against cancer cells. However, the full spectrum of its mechanistic actions remains to be explored. Future research focusing on its effects on other critical signaling pathways, cell cycle regulation, and metastasis will be pivotal in realizing the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Aralia continentalis induces growth inhibition and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Anticancer Activity of this compound in B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of this compound in B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Cytotoxicity of Methanol Extract from Aerial Parts of Aralia cachemirica and Purified this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Src and Syk are targeted to an anti-inflammatory ethanol extract of Aralia continentalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Continentalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a pimarane-type diterpenoid with the chemical formula C₂₀H₃₀O₂, is a natural product of significant interest in the scientific community.[1][2][3] Primarily isolated from plants of the Aralia genus, it has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its therapeutic potential. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a comprehensive summary of its mechanisms of action.

Chemical Structure and Properties

This compound, also known as pimaradienoic acid, is a tricyclic diterpenoid belonging to the pimarane class.[3][4]

Chemical Structure:

-

IUPAC Name: (1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid[2]

-

Molecular Weight: 302.45 g/mol [5]

Physicochemical Properties:

| Property | Value | Source |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1] |

| Storage | Store at -20°C, protected from light. | [5][6] |

Spectroscopic Data:

Detailed 1H and 13C NMR spectra and mass spectrometry data for this compound are not consistently available in public databases. However, the identification of the compound in research is confirmed using these techniques.[3] For researchers isolating or synthesizing this compound, standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry would be required for structural confirmation.

Biological Activities and Mechanism of Action

This compound has been shown to possess a range of promising biological activities.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, with a particularly noted efficacy against B-cell lymphoma.[7]

Mechanism of Action:

The anticancer activity of this compound is primarily mediated through the induction of apoptosis via the intrinsic pathway.[7] Key molecular events include:

-

Downregulation of anti-apoptotic Bcl-2 family proteins: this compound represses the expression of pro-survival proteins such as Mcl-1 and Bcl-xL.[7]

-

Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors from the mitochondria.[7]

-

Activation of Caspases: The mitochondrial pathway activation culminates in the stimulation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[7]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects.

Mechanism of Action:

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways:

-

Inhibition of NF-κB Signaling: this compound can inhibit the translocation of the NF-κB/p65 subunit into the nucleus, a critical step in the inflammatory response.

-

Modulation of MAP Kinase Pathway: It has been shown to inhibit the phosphorylation of MAP kinases such as ERK, JNK, and p38, which are central to the production of pro-inflammatory mediators.[8]

Antibacterial Activity

This compound has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

| Methicillin-susceptible S. aureus (MSSA) | 8 µg/mL | [6][9] |

| Methicillin-resistant S. aureus (MRSA) | 8-16 µg/mL | [6][9] |

Experimental Protocols

Isolation of this compound

Methodology:

-

Plant Material: Dried roots of Aralia continentalis are powdered.

-

Extraction: The powdered material is subjected to ultrasonic-assisted extraction with an appropriate solvent, such as ethanol.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purified compound is identified and characterized by spectroscopic methods, including NMR and mass spectrometry.

Anticancer Activity Assay (MTS Assay)

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-200 µM) and incubated for another 24-48 hours.

-

MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined by plotting cell viability against the concentration of this compound.

Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and this compound at various concentrations.

-

pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.

-

Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated relative to the control.

Antibacterial Activity Assay (Broth Microdilution Method)

Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its anticancer and anti-inflammatory properties, mediated through well-defined signaling pathways, make it an attractive candidate for drug development. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this intriguing molecule. Future research should focus on a more detailed characterization of its physicochemical properties, the development of a scalable synthetic route, and in-depth preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

- 1. This compound | CAS:19889-23-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. (1R,4As,4Br,7R,10As)-7-Ethenyl-1,4A,7-Trimethyl-3,4,4B,5,6,9,10,10A-Octahydro-2H-Phenanthrene-1-Carboxylic Acid | C20H30O2 | CID 10086296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19889-23-7 | this compound [phytopurify.com]

- 4. pdf.blucher.com.br [pdf.blucher.com.br]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticancer Activity of this compound in B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Continentalic Acid: A Deep Dive into its Anti-Inflammatory Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the anti-inflammatory properties of continentalic acid, a naturally occurring diterpenoid. The guide meticulously details the compound's mechanisms of action, focusing on its significant role in modulating key signaling pathways implicated in inflammation.

This compound, isolated from the roots of Aralia continentalis, has demonstrated potent anti-inflammatory effects by primarily targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This technical whitepaper provides a consolidated resource of the existing scientific data, presenting it in a clear and actionable format for the scientific community.

Attenuation of Pro-Inflammatory Mediators

This compound has been shown to significantly inhibit the production of a range of pro-inflammatory molecules in various in vitro models, particularly in Interleukin-1β (IL-1β)-stimulated human osteoarthritis chondrocytes. The compound effectively downregulates the expression and production of key inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Furthermore, it curtails the activity of matrix-degrading enzymes like Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-13 (MMP-13), which are crucial in the pathogenesis of inflammatory conditions such as osteoarthritis.

The guide summarizes the dose-dependent inhibitory effects of this compound on these inflammatory markers, as well as on Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Prostaglandin E2 (PGE2).

Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators in IL-1β-Stimulated Human Osteoarthritic Chondrocytes

| Inflammatory Mediator | Method of Measurement | Observed Effect of this compound |

| Interleukin-6 (IL-6) | ELISA / Western Blot | Dose-dependent inhibition of protein expression.[1] |

| Interleukin-8 (IL-8) | ELISA | Dose-dependent inhibition of protein expression.[1] |

| Matrix Metalloproteinase-13 (MMP-13) | Western Blot | Dose-dependent inhibition of protein expression.[1] |

| Cyclooxygenase-2 (COX-2) | RT-PCR / Western Blot | Dose-dependent inhibition of mRNA and protein expression.[1] |

| Prostaglandin E2 (PGE2) | EIA | Dose-dependent inhibition of production.[1] |

Modulation of Key Signaling Pathways

The anti-inflammatory prowess of this compound is rooted in its ability to interfere with critical intracellular signaling pathways.

The NF-κB Signaling Pathway

A cornerstone of the inflammatory response, the NF-κB pathway is a primary target of this compound. In IL-1β-stimulated chondrocytes, this compound has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][2] This action prevents the transcription of a multitude of pro-inflammatory genes, effectively dampening the inflammatory cascade at a crucial control point.

The MAPK Signaling Pathway

This compound also exerts its anti-inflammatory effects by modulating the MAPK signaling pathway. Specifically, it has been shown to significantly inhibit the IL-1β-stimulated phosphorylation of key kinases: p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[1] By attenuating the activation of these MAPK pathways, this compound disrupts the downstream signaling events that lead to the expression of inflammatory mediators.

Experimental Protocols

This technical guide provides detailed methodologies for the key experiments cited, enabling researchers to replicate and build upon the existing findings.

Cell Culture and Treatment

Human osteoarthritic (OA) chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For inflammatory stimulation, chondrocytes are pre-treated with varying concentrations of this compound for 2 hours before being stimulated with 10 ng/mL of recombinant human IL-1β for 24 hours.

Western Blot Analysis for Phosphorylated MAPK

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38, ERK1/2, and JNK, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

Immunocytochemistry for NF-κB p65 Nuclear Translocation

Chondrocytes are seeded on coverslips and treated as described above. After treatment, the cells are fixed, permeabilized, and blocked. The coverslips are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of p65 is observed using a fluorescence microscope.

Future Directions

While the current body of research strongly supports the role of this compound in modulating the NF-κB and MAPK pathways, its effects on other significant inflammatory signaling cascades, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, remain to be elucidated. Further investigation into these areas could provide a more complete picture of this compound's anti-inflammatory profile and its therapeutic potential.

This technical guide serves as a critical resource for advancing the understanding of this compound's anti-inflammatory properties and will undoubtedly fuel further research into its development as a potential therapeutic agent for a variety of inflammatory diseases.

References

- 1. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of PPAR-gamma in inflammation. Prospects for therapeutic intervention by food components - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antidiabetic Potential of Continentalic Acid: A Technical Guide

Abstract

Diabetes mellitus remains a global health challenge, necessitating the exploration of novel therapeutic agents. Continentalic acid, a pimarane-type diterpenoid isolated from the roots of Aralia continentalis, has been identified as a compound of interest for its potential antidiabetic properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific evidence investigating the antidiabetic potential of this compound. It covers preclinical data from in-silico, in-vitro, and in-vivo studies, details relevant experimental protocols, and visualizes hypothesized molecular pathways. This document aims to serve as a resource for researchers in the field of natural product drug discovery and metabolic disease, summarizing the foundational knowledge and highlighting the need for further validated research.

Important Note on Retracted Data: A significant portion of the direct experimental evidence on the antidiabetic effects of this compound originates from a 2021 study by Liaquat et al. in Biomedicine & Pharmacotherapy. This article has since been retracted. While the findings of this study are summarized herein for informational context and to outline the initial scientific premise, they must be interpreted with extreme caution. This guide clearly distinguishes between data from the retracted source and information from other peer-reviewed, non-retracted literature. The current state of research necessitates new, independent validation of this compound's antidiabetic potential.

Introduction to this compound

This compound is a natural diterpenoid compound found in the roots of Aralia continentalis (family Araliaceae). This plant has a history of use in traditional medicine for various ailments, including inflammatory conditions and diabetes mellitus[1]. The chemical structure of this compound provides a unique scaffold for potential pharmacological activities. Modern research has begun to explore the therapeutic potential of Aralia continentalis extracts and its constituent compounds, including diterpenoids, for anti-inflammatory, antioxidant, and antidiabetic effects[2].

Preclinical Evidence of Antidiabetic Potential

In-Silico Molecular Docking Studies

Computational studies were performed to predict the interaction of this compound with key protein targets involved in diabetes.

Note: The following data is from the retracted Liaquat et al. (2021) paper and should be viewed as preliminary and requiring validation.

| Target Protein | Reported Binding Energy (Kcal/mol) | Potential Therapeutic Relevance |

| α-Amylase | -5.0 to -9.3[1][3] | Inhibition slows carbohydrate digestion |

| α-Glucosidase | -5.0 to -9.3[1][3] | Inhibition slows carbohydrate digestion |

| Other (unspecified) | -5.0 to -9.3[1][3] | Anti-inflammatory, Antioxidant targets |

These in-silico results suggested that this compound has a favorable binding affinity for enzymes involved in glucose metabolism, warranting further in-vitro and in-vivo investigation[1][3].

In-Vitro Enzyme Inhibition

The primary mechanism explored for this compound's antihyperglycemic effect is the inhibition of carbohydrate-hydrolyzing enzymes.

Note: The following qualitative statement is from the retracted Liaquat et al. (2021) paper. Specific IC50 values from a validated source are not currently available in the literature.

-

α-Amylase and α-Glucosidase: In-vitro assays reportedly showed that this compound caused inhibition of both α-amylase and α-glucosidase[1][3]. By inhibiting these enzymes, this compound may delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose spikes[4][5].

In-Vivo Studies in an Alloxan-Induced Diabetic Rat Model

An in-vivo study using alloxan-induced diabetic rats was conducted to assess the effects of this compound on various glycemic and metabolic parameters.

Note: The following quantitative data is summarized from the retracted Liaquat et al. (2021) paper and requires independent verification. The study administered this compound at a dose of 50 mg/kg.

Table 2.1: Reported Effects of this compound (50 mg/kg) on Glycemic Control and Body Weight

| Parameter | Effect Observed | Significance vs. Diabetic Control |

| Blood Glucose | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Oral Glucose Tolerance | Improved[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Glycosylated Hemoglobin (HbA1c) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Body Weight | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

Table 2.2: Reported Effects of this compound (50 mg/kg) on Serum Lipid Profile

| Parameter | Effect Observed | Significance vs. Diabetic Control |

| Triglycerides (TG) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Total Cholesterol (TC) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Low-Density Lipoprotein (LDL) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| High-Density Lipoprotein (HDL) | Increased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

Table 2.3: Reported Effects of this compound (50 mg/kg) on Liver Function and Oxidative Stress Markers

| Parameter | Effect Observed | Significance vs. Diabetic Control |

| Aspartate Transaminase (AST) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Alanine Transaminase (ALT) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Alkaline Phosphatase (ALP) | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Total Bilirubin | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Glutathione-S-Transferase (GST) | Enhanced[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Reduced Glutathione (GSH) | Enhanced[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Catalase | Enhanced[1][3] | P < 0.05, P < 0.01, P < 0.001 |

| Lipid Hydroperoxide | Decreased[1][3] | P < 0.05, P < 0.01, P < 0.001 |

Histopathological Findings

Histopathological examination of the pancreas and liver from the animal model reportedly showed protective effects. In diabetic control rats, pancreatic islets showed significant damage, while the liver exhibited degeneration and vacuolization[1]. Treatment with this compound was reported to show nearly normal architecture with regeneration of islet β-cells in the pancreas and reduced congestion in the liver[1].

Hypothesized Mechanisms of Action & Signaling Pathways

The precise molecular signaling pathways modulated by this compound in the context of diabetes have not been elucidated in validated studies. However, based on its reported anti-inflammatory effects and the known links between inflammation and metabolic disease, a potential mechanism involves the modulation of the NF-κB signaling pathway.

Chronic low-grade inflammation is a key contributor to insulin resistance[6]. The transcription factor NF-κB is a central regulator of inflammation[7][8][9]. In metabolic tissues, stimuli like excess free fatty acids can activate this pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that can impair insulin signaling[6][8]. The retracted study by Liaquat et al. reported that this compound decreased the expression of inflammatory markers including TNF-α and phosphorylated-NF-κB[1][3]. While this specific finding requires validation, other studies have confirmed that constituents of Aralia continentalis can inhibit NF-κB activation in other contexts[10].

A hypothesized pathway is presented below, where this compound may exert its antidiabetic effects partly by inhibiting the pro-inflammatory NF-κB cascade, thereby reducing inflammation-induced insulin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's antidiabetic potential. These are generalized protocols based on standard laboratory practices.

In-Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the final step of carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (or rat intestine)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, e.g., 0.1 M) to stop the reaction

-

This compound (test compound)

-

Acarbose (positive control)

-

96-well microplate and reader

Protocol:

-

Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare various concentrations of this compound and Acarbose in buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the enzyme solution, and 20 µL of the test compound/control at varying concentrations.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting percentage inhibition against inhibitor concentration.

In-Vivo Alloxan-Induced Diabetic Rat Model

This protocol describes the chemical induction of type 1-like diabetes in rats for in-vivo testing of antidiabetic compounds.

Animals:

-

Male Wistar or Sprague-Dawley rats (e.g., 180-220 g)

Materials:

-

Alloxan monohydrate

-

Sterile saline solution (0.9% NaCl), freshly prepared and cold

-

Glucometer and test strips

-

Oral gavage needles

-

This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Metformin (positive control)

Protocol:

-

Induction of Diabetes:

-

Fast the rats for 18-24 hours with free access to water.

-

Prepare a fresh solution of alloxan monohydrate in cold sterile saline.

-

Administer a single intraperitoneal (i.p.) injection of alloxan (e.g., 150 mg/kg body weight)[3][11].

-

After injection, provide the rats with 5-10% glucose solution in their water bottles for the next 24 hours to prevent fatal hypoglycemia.

-

-

Confirmation of Diabetes:

-

After 72 hours, measure the fasting blood glucose levels from the tail vein.

-

Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study[3].

-

-

Experimental Grouping and Treatment:

-

Divide the diabetic rats into groups (n=6-8 per group):

-

Group I: Normal Control (non-diabetic, vehicle treated)

-

Group II: Diabetic Control (diabetic, vehicle treated)

-

Group III: Test Group (diabetic, treated with this compound, e.g., 50 mg/kg/day via oral gavage)

-

Group IV: Positive Control (diabetic, treated with Metformin, e.g., 100 mg/kg/day via oral gavage)

-

-

Administer the treatments daily for a period of 21 or 28 days.

-

-

Data Collection:

-

Monitor body weight and fasting blood glucose periodically (e.g., weekly).

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

-

Collect blood samples via cardiac puncture for analysis of HbA1c, serum lipid profile, and liver function enzymes.

-

Harvest organs (pancreas, liver) for histopathological analysis.

-

Safety and Toxicology

The safety profile of this compound has not been extensively studied, particularly in the context of long-term administration for a chronic condition like diabetes. However, studies investigating its other potential therapeutic uses, such as for cancer, have provided some preliminary insights. In one study, this compound was found to have minimal or no toxic effects on normal murine splenocytes, bone marrow cells, and major organs (lung, kidney, heart, liver) in vivo, suggesting a favorable safety window in that specific context[12]. A material safety data sheet for this compound indicates it is not classified as a hazardous substance and has no irritant effects[13]. Nevertheless, comprehensive sub-chronic and chronic toxicity studies are mandatory to establish a definitive safety profile for its potential use as a therapeutic agent.

Conclusion and Future Directions

The preliminary evidence, although impacted by the retraction of a key study, suggests that this compound is a promising candidate for further investigation as an antidiabetic agent. The proposed mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes and potential anti-inflammatory effects via pathways like NF-κB, are plausible therapeutic strategies for managing diabetes.

However, the field is in critical need of new, robust, and independently validated research. Future studies should focus on:

-

Re-evaluating In-Vitro Efficacy: Conducting rigorous enzyme inhibition assays to determine the precise IC50 values of this compound against α-amylase and α-glucosidase.

-

Validating In-Vivo Effects: Repeating in-vivo studies in well-established diabetic animal models (e.g., alloxan or streptozotocin-induced, or genetic models like db/db mice) to confirm the effects on glycemic control, lipid metabolism, and organ pathology.

-

Elucidating Molecular Mechanisms: Investigating the direct impact of this compound on key signaling pathways involved in insulin sensitivity and inflammation, such as PI3K/Akt, AMPK, and NF-κB, in relevant cell lines (e.g., hepatocytes, myocytes, adipocytes).

-

Comprehensive Toxicological Profiling: Performing detailed acute and chronic toxicity studies to establish a clear safety profile for long-term administration.

By addressing these research gaps, the scientific community can build a solid, evidence-based understanding of this compound's true potential as a novel therapeutic lead for the management of diabetes mellitus.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of Traditional Medicinal Uses, Geographical Distribution, Botanical Characterization, Phytochemistry, and Pharmacology of Aralia continentalis Kitag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of this compound for antidiabetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutual regulation of metabolic processes and proinflammatory NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory activity of the constituents of the roots of Aralia continentalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Antidiabetic Activity, Phenolic Content and Microscopical Characterization of Terfezia claveryi - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Continentalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continentalic acid, a pimarane-type diterpene, has emerged as a compound of interest in the field of antibacterial research. Isolated from sources such as Aralia continentalis, this natural product has demonstrated notable activity against clinically relevant bacteria. This technical guide provides a comprehensive overview of the current knowledge on the antibacterial spectrum of this compound, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been primarily evaluated against Gram-positive bacteria. The available data, primarily in the form of Minimum Inhibitory Concentrations (MICs), are summarized in the table below. It is important to note that there is a conspicuous absence of publicly available data on the activity of this compound against a broad range of Gram-negative bacteria.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive | 8-16 | [1][2] |

| Staphylococcus aureus (MRSA) | Gram-positive | 8-16 | [1][2] |

| Streptococcus mutans | Gram-positive | Potent Activity (Specific MIC not detailed in abstracts) |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antibacterial spectrum of novel compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

a. Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution of known concentration

-

Sterile pipette tips and multichannel pipettor

-

Incubator

b. Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using MHB. This creates a gradient of decreasing concentrations of the compound across the wells.

-

Inoculum Preparation: The bacterial strain of interest is cultured in MHB to an optical density corresponding to a standardized bacterial suspension (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Antibacterial Susceptibility Testing via Agar Well Diffusion Assay

The agar well diffusion assay is a common method for screening the antibacterial activity of a substance.

a. Materials:

-

Petri dishes with Mueller-Hinton Agar (MHA)

-

Bacterial culture in the logarithmic growth phase

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

This compound solution of known concentration

-

Incubator

b. Procedure:

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into a standardized bacterial suspension and swabbed evenly across the entire surface of the MHA plate to create a bacterial lawn.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Application of this compound: A specific volume of the this compound solution is added to each well. A control well containing the solvent used to dissolve the acid is also included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Mandatory Visualization: Proposed Mechanism of Action

While the precise molecular targets of this compound's antibacterial activity are still under investigation, studies on its effect on Streptococcus mutans have provided insights into its mechanism of action. Research indicates that diterpenoids, including this compound, can induce severe growth defects and modulate the expression of genes involved in key cellular processes.

Caption: Proposed antibacterial mechanism of this compound.

Conclusion

This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. Its ability to inhibit the growth of methicillin-resistant strains highlights its potential as a lead compound for the development of new therapeutics to combat antibiotic resistance. The proposed mechanism of action, involving the disruption of fundamental cellular processes like cell membrane synthesis, cell division, and metabolism, suggests a multifaceted mode of antibacterial efficacy.

However, a critical knowledge gap exists regarding the activity of this compound against Gram-negative bacteria. Further research is imperative to elucidate its full antibacterial spectrum and to determine its efficacy against these often-difficult-to-treat pathogens. Future studies should focus on comprehensive MIC testing against a diverse panel of Gram-negative bacteria and further exploration of its molecular mechanisms to fully unlock the therapeutic potential of this promising natural product.

References

Unveiling the Nephroprotective Potential of Continentalic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the nephroprotective effects of Continentalic acid, with a focus on its mechanism of action in mitigating kidney injury induced by inflammatory and oxidative stress. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for renal diseases.

Introduction: The Challenge of Acute Kidney Injury

Acute kidney injury (AKI) is a significant clinical concern, characterized by a rapid decline in renal function. It is often triggered by factors such as sepsis, ischemia, and exposure to nephrotoxic agents. The pathophysiology of AKI is complex, involving a cascade of events including inflammation, oxidative stress, and apoptosis of renal tubular cells. There is a pressing need for the development of effective therapeutic strategies to prevent and treat this condition. Natural compounds have emerged as a promising source of novel nephroprotective agents, owing to their diverse pharmacological activities and favorable safety profiles. This compound, a diterpenoid isolated from Aralia continentalis, has recently garnered attention for its potential therapeutic benefits in the context of kidney disease.

Preclinical Evidence of this compound's Nephroprotective Efficacy

A key study has demonstrated the nephroprotective activity of this compound (CNT) in animal models of kidney injury induced by lipopolysaccharide (LPS) and Escherichia coli[1][2]. The administration of LPS and E. coli in these models leads to significant renal damage, mimicking the effects of sepsis-induced AKI.

The research revealed that treatment with this compound dose-dependently improved behavioral parameters that were altered by the induction of kidney injury[1][2]. More importantly, it led to a significant improvement in renal function tests and hematological parameters[1][2]. Histological analysis of kidney tissues further confirmed the protective effects of this compound, showing a marked improvement in tissue architecture and a reduction in inflammatory insult[1][2].

Quantitative Analysis of Nephroprotective Effects

The following tables summarize the key quantitative findings from the pivotal study on this compound, illustrating its impact on markers of renal function, oxidative stress, and inflammation.

Table 1: Effect of this compound on Renal Function Tests

| Parameter | Control Group | LPS/E. coli Group | LPS/E. coli + CNT Group |

| Serum Creatinine | Normal | Significantly Increased | Significantly Decreased |

| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Decreased |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Control Group | LPS/E. coli Group | LPS/E. coli + CNT Group |

| Antioxidant Enzymes | |||

| Glutathione (GSH) | Normal | Markedly Compromised | Markedly Enhanced |

| Glutathione S-transferase (GST) | Normal | Markedly Compromised | Markedly Enhanced |

| Catalase | Normal | Markedly Compromised | Markedly Enhanced |

| Superoxide Dismutase (SOD) | Normal | Markedly Compromised | Markedly Enhanced |

| Oxidative Stress Markers | |||

| Malondialdehyde (MDA) | Normal | Enhanced | Attenuated |

| Peroxidase (POD) | Normal | Enhanced | Attenuated |

Table 3: Effect of this compound on Inflammatory Markers

| Parameter | Control Group | LPS/E. coli Group | LPS/E. coli + CNT Group |

| Myeloperoxidase (MPO) Activity | Normal | Markedly Increased | Markedly Attenuated |

| Nitric Oxide (NO) Production | Normal | Markedly Increased | Markedly Attenuated |

| iNOS Expression | Normal | Markedly Increased | Attenuated |

Table 4: Effect of this compound on the Nrf2 Signaling Pathway

| Parameter | Control Group | LPS/E. coli Group | LPS/E. coli + CNT Group |

| Nrf2 Expression | Normal | No Significant Change | Markedly Enhanced |

Mechanism of Action: Targeting Oxidative Stress and Inflammation

The nephroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation[1][2].

Attenuation of Oxidative Stress

This compound demonstrated a potent antioxidant effect by enhancing the activity of endogenous antioxidant enzymes, including GSH, GST, Catalase, and SOD[1][2]. Concurrently, it reduced the levels of oxidative stress markers such as MDA and POD[1][2]. This dual action helps to restore the cellular redox balance and protect renal cells from oxidative damage.

Inhibition of Inflammation

The anti-inflammatory properties of this compound were evidenced by its ability to attenuate the activity of MPO, a marker of neutrophilic infiltration, and to reduce the production of nitric oxide (NO)[1][2]. This is significant as excessive NO production, mediated by inducible nitric oxide synthase (iNOS), contributes to cellular damage in inflammatory conditions.

Modulation of Nrf2 and iNOS Signaling Pathways

At the molecular level, this compound was found to markedly enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2)[1][2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. In contrast, this compound attenuated the expression of iNOS, the enzyme responsible for the production of large amounts of NO during inflammation[1][2].

Caption: Proposed mechanism of this compound's nephroprotective action.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the study of this compound's nephroprotective effects.

Animal Models of Kidney Injury

-

LPS-Induced Nephrotoxicity: Animals were administered a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli to induce systemic inflammation and acute kidney injury.

-

E. coli-Induced Nephrotoxicity: A live culture of E. coli was administered to the animals to induce a bacterial infection and subsequent kidney damage.

Treatment Protocol

This compound was administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at varying doses. A control group received the vehicle, and a disease model group received only the inducing agent (LPS or E. coli).

Biochemical Assays

-

Renal Function Tests: Serum levels of creatinine and blood urea nitrogen (BUN) were measured using standard colorimetric assay kits.

-

Oxidative Stress Markers: Kidney tissue homogenates were used to measure the levels of MDA and POD, as well as the activity of antioxidant enzymes (GSH, GST, Catalase, SOD) using specific assay kits.

-

Inflammatory Markers: Myeloperoxidase (MPO) activity in kidney tissue was determined as an index of neutrophil infiltration. Nitric oxide (NO) production was quantified using the Griess reagent assay.

Histopathological Analysis

Kidney tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were then stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for basement membrane integrity, and Masson's trichrome for fibrosis.

Molecular Analysis

-

Western Blotting: The expression levels of Nrf2 and iNOS proteins in kidney tissue lysates were determined by Western blot analysis using specific primary and secondary antibodies.

-

Comet Assay: DNA damage in renal cells was assessed using the comet assay, which measures the extent of DNA strand breaks[1][2].

References

An In-depth Technical Guide on the Discovery and Isolation of Continentalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a pimarane-type diterpenoid, has emerged as a promising natural product with a diverse range of pharmacological activities. Initially identified from plant species of the Aralia genus, it has demonstrated significant potential in immunology, oncology, and microbiology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It includes detailed experimental protocols for its extraction and purification, quantitative data on its biological efficacy, and a thorough elucidation of its mechanism of action in inducing apoptosis in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

This compound, chemically known as (-)-pimara-8(14), 15-dien-19-oic acid, is a diterpenic acid that has been primarily isolated from plants of the Aralia genus, such as Aralia continentalis and Aralia cachemirica.[1] Its discovery has been driven by the continuing search for novel bioactive compounds from natural sources. Possessing a range of biological activities, including immunomodulatory, anti-inflammatory, antibacterial, and anticancer properties, this compound is a subject of growing interest within the scientific community. This guide will delve into the technical aspects of its discovery, the methodologies for its isolation and purification, and the current understanding of its biological functions.

Discovery and Sourcing

The first notable isolation of this compound was from Aralia continentalis and Aralia cordata.[1] More recently, it has also been successfully isolated from Aralia cachemirica, highlighting this plant as a novel source of this pharmacologically significant compound.[1] The roots of these plants are the primary source from which this compound is extracted.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction and followed by chromatographic separation and final purification.

Extraction

Several methods have been optimized for the extraction of this compound from the roots of Aralia species. Ultrasonic-assisted extraction has been shown to be an efficient method.

Optimized Ultrasonic-Assisted Extraction Protocol:

-

Plant Material: Dried and powdered roots of Aralia continentalis.

-

Solvent: 100% Ethanol.

-

Procedure:

-

Mix the powdered root material with 100% ethanol.

-

Subject the mixture to ultrasonic irradiation for 28 minutes at a controlled temperature of 33°C.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

An alternative method involves prolonged extraction with a lower concentration of ethanol.

Conventional Solvent Extraction Protocol:

-

Plant Material: Unpulverized dried roots of Aralia continentalis.

-

Solvent: 50% Ethanol.

-

Procedure:

-

Submerge the unpulverized root material (e.g., 3.75 g) in the solvent (e.g., 300 mL).

-

Perform a single extraction for a duration of 5 hours.

-

Filter the extract and concentrate it to yield the crude extract.

-

Purification

The purification of this compound from the crude extract is typically achieved through chromatographic techniques. While specific protocols for this compound are not extensively detailed in the literature, a general approach for the purification of diterpenoid acids from Aralia extracts involves column chromatography followed by recrystallization.

Silica Gel Column Chromatography (General Protocol):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used for the separation of diterpenoids. The polarity is gradually increased by increasing the proportion of ethyl acetate.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed extract is then loaded onto a pre-packed silica gel column.

-

The column is eluted with the mobile phase, starting with a low polarity solvent system (e.g., n-hexane with a small percentage of ethyl acetate) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated.

-

Recrystallization (General Protocol):

-

Solvent: A suitable solvent for the recrystallization of this compound would be a system in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing acidic natural products include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

-

Procedure:

-

Dissolve the semi-purified this compound from the column chromatography step in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals to obtain pure this compound.

-

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data related to the extraction yield and biological activity of this compound.

Table 1: Extraction and Purification Yield of this compound and Related Isomers

| Method | Source | Compound | Yield (%) | Reference |

| Ultrasonic-Assisted Extraction | Aralia continentalis root | This compound | ~1.01 | |

| Countercurrent Chromatography | Aralia continentalis root | ent-Continentalic acid | 42 | [2] |

| Countercurrent Chromatography | Aralia continentalis root | Kaurenoic acid | 39 | [2] |

Table 2: In Vitro Cytotoxicity of this compound against B-Cell Lymphoma Cell Lines

| Cell Line | IC50 (µM) |

| Ly1 | 121.9 |

| U2932 | 130.5 |

| Ramos | 139.8 |

Mechanism of Action: Apoptosis Signaling Pathway

This compound exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.

The mechanism involves the following key steps:

-

Downregulation of Anti-apoptotic Proteins: this compound treatment leads to a significant decrease in the expression levels of the anti-apoptotic proteins Mcl-1 and Bcl-xL.

-

Disruption of Mitochondrial Membrane Potential: The reduction in Mcl-1 and Bcl-xL disrupts the integrity of the outer mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.

-

Activation of Effector Caspases: The disruption of the mitochondrial membrane potential triggers the activation of the executioner caspases, specifically caspase-3 and caspase-7.

-

Execution of Apoptosis: The activated caspases then orchestrate the dismantling of the cell, leading to apoptotic cell death.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound represents a valuable natural product with significant therapeutic potential, particularly in the field of oncology. This technical guide has provided a detailed overview of its discovery, isolation from Aralia species, and its mechanism of action in inducing apoptosis. The experimental protocols and quantitative data presented herein are intended to facilitate further research and development of this compound as a potential drug candidate. Future studies should focus on further optimizing the purification process to improve yields and on conducting in-vivo studies to validate its therapeutic efficacy and safety.

References

Continentalic Acid's Impact on Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a diterpene isolated from Aralia continentalis, has demonstrated notable anticancer properties by inducing cellular apoptosis, particularly in B-cell lymphoma.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data on its efficacy. The primary mechanism of action involves the downregulation of anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[2] This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and similar natural compounds.

Quantitative Analysis of Apoptotic Induction

This compound exhibits dose-dependent cytotoxicity in various human B-lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inducing cell death. Furthermore, treatment with this compound leads to a significant increase in the activity of effector caspases, confirming the induction of apoptosis.

Table 1: Efficacy of this compound in B-Cell Lymphoma

| Cell Line | Cell-of-Origin | IC50 Value (µM) | Caspase-3/7 Activity Increase (Fold Change) |

|---|---|---|---|

| Ly1 | GCB DLBCL | 121.9 | ~2.5 |

| U2932 | ABC DLBCL | 130.5 | ~2.5 |

| Ramos | Burkitt's Lymphoma | 139.8 | Not Reported |

(Data sourced from Jeon et al., 2021)

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The key molecular events are the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-xL.[1][2] This disrupts the balance of Bcl-2 family proteins, leading to a loss of mitochondrial membrane potential (MMP).[1] The compromised mitochondrial integrity results in the release of pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis, as evidenced by increased caspase-3/7 activity.[1][2]

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The investigation of this compound's effect on apoptosis follows a structured workflow. This begins with cell culture and treatment, followed by a series of assays to measure different stages of the apoptotic process, from early membrane changes to caspase activation and mitochondrial involvement.

Figure 2: General experimental workflow for studying this compound's apoptotic effects.

Detailed Experimental Protocols

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells (e.g., 1 x 10^6 cells/well) in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[3]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4][5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[4]

-

Analyze the samples by flow cytometry within one hour.[6]

-

Caspase-3/7 Activity Assay

This luminescent "add-mix-measure" assay quantifies the activity of effector caspases 3 and 7.[7]

-

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

-

-

Protocol:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a white-walled 96-well plate and treat with this compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[8]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[9]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.[8]

-

Measure the luminescence of each sample using a luminometer.

-

Mitochondrial Membrane Potential (MMP) Assay using JC-1

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high MMP, it forms red fluorescent aggregates. In apoptotic cells with low MMP, it remains as green fluorescent monomers.[10]

-

Materials:

-

JC-1 dye

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for MMP depolarization

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Culture cells and treat with this compound as described previously. Include an untreated control and a positive control treated with 50 µM CCCP for 15-30 minutes.[10]

-

Prepare a JC-1 staining solution at a final concentration of 2 µM in the cell culture medium.[11]

-

Remove the culture medium and add the JC-1 staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[10][12]

-

Wash the cells twice with warm PBS.

-

Analyze the cells using a flow cytometer. Green fluorescence (monomers) is detected in the FL1 channel, and red fluorescence (aggregates) is detected in the FL2 channel.[13] The ratio of red to green fluorescence is used to quantify the change in MMP.

-

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of specific proteins, such as Mcl-1 and Bcl-xL, following treatment with this compound.

-

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound, then harvest and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of this compound in B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. 101.200.202.226 [101.200.202.226]

- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

A Technical Guide to Continentalic Acid: Natural Sources, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a pimarane-type diterpenoid, has emerged as a promising natural product with a range of pharmacological activities. Primarily isolated from the roots of Aralia continentalis, this compound has demonstrated significant anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and analysis, and an in-depth look at its mechanisms of action, particularly its influence on key signaling pathways. While research has extensively focused on the parent compound, the exploration of its derivatives remains a nascent field with limited available data. This guide aims to equip researchers with the foundational knowledge and methodologies required to advance the study of this compound and its potential therapeutic applications.

Natural Sources and Extraction